1-甲基-9H-咔唑

描述

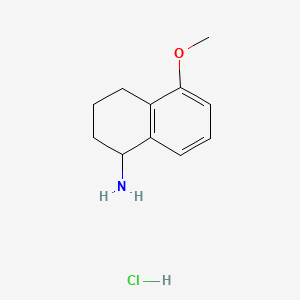

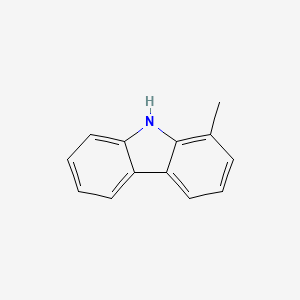

9H-Carbazole, 1-methyl- (also known as 9H-Methylcarbazole) is an aromatic hydrocarbon compound with a molecular formula of C12H9N. It is an important aromatic heterocyclic compound that is widely used in the synthesis of organic compounds, dyes, and drugs. It is also used as an intermediate in the manufacture of pigments, fluorescent dyes, and pharmaceuticals. The main features of 9H-Carbazole, 1-methyl- are its high reactivity and thermal stability.

科学研究应用

癌症研究中的细胞毒性剂

1-甲基-9H-咔唑已被探索作为针对各种癌细胞系的细胞毒性剂。 研究人员合成了咔唑衍生物,这些衍生物对胃腺癌和人黑色素瘤等癌细胞表现出显着的抑制活性,表明它们具有作为新型抗癌药物的潜力 .

抗菌应用

咔唑衍生物,包括 1-甲基-9H-咔唑,已显示出有希望的抗菌和抗真菌活性。 这些化合物已被研究其对多种病原体的功效,这可能导致开发新的抗菌剂来对抗耐药性感染 .

糖尿病治疗

研究表明,咔唑衍生物可以在治疗糖尿病中发挥作用。 它们已被发现可以减少氧化应激,阻断肾上腺素能过度激活,防止胰腺细胞受损并调节碳水化合物代谢,这些是控制糖尿病的关键因素 .

农用化学品

在农用化学品行业,由于其生物活性,1-甲基-9H-咔唑衍生物已被使用。 这些化合物已纳入旨在保护作物免受病虫害的产品中,展示了它们在可持续农业中的用途 .

有机合成

该化合物在有机合成中发挥了重要作用,特别是在咔唑骨架的构建中。 它在各种合成途径中充当构建模块,从而产生具有潜在药物化学和材料科学应用的复杂分子 .

材料科学

在材料科学中,1-甲基-9H-咔唑衍生物用于开发具有优异光电特性的导电聚合物。 由于其高载流子迁移率和形态稳定性,这些材料有望用于纳米器件、可充电电池和电化学晶体管 .

作用机制

Target of Action

1-Methyl-9H-carbazole, also known as 9H-Carbazole, 1-methyl- or 1-METHYLCARBAZOLE, primarily targets Histone Deacetylase (HDAC) . HDAC is a key regulator in controlling the acetylation status of histone and is associated with viability, migration, invasion, proliferation, and apoptosis of malignant tumors .

Mode of Action

Carbazole derivatives, including 1-Methyl-9H-carbazole, act as HDAC inhibitors . They interact with HDAC, inhibiting its activity, which leads to changes in the acetylation status of histones . This inhibition is an effective strategy for designing compounds against malignant tumors .

Biochemical Pathways

The inhibition of HDAC by 1-Methyl-9H-carbazole affects various biochemical pathways. For instance, it influences the P53 molecular signaling pathway and the RAS-MAPK pathway . It also impacts the p38 mitogen-activated protein kinase signaling pathway . These pathways play crucial roles in cell proliferation, apoptosis, and inflammation .

Pharmacokinetics

The compound’s structure suggests that it may have low water solubility and may be more soluble in organic solvents . This could impact its bioavailability and distribution within the body.

Result of Action

The inhibition of HDAC by 1-Methyl-9H-carbazole leads to various molecular and cellular effects. For example, it has been shown to have antitumor properties . It exerts these anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 .

Action Environment

The action of 1-Methyl-9H-carbazole can be influenced by various environmental factors. For instance, the presence of certain bacteria can lead to the production of hydroxylated 9H-carbazole metabolites . Additionally, the compound’s stability and efficacy may be affected by temperature, as it is stable at room temperature but can decompose at high temperatures .

生化分析

Biochemical Properties

It is known that carbazole derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Carbazole derivatives, including 1-Methyl-9H-carbazole, have been shown to exhibit significant biological activities, including anticancer and antioxidant effects . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

1-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAGSPVAYSSKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073988 | |

| Record name | 9H-Carbazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6510-65-2 | |

| Record name | 1-Methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6510-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006510652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IP20N6O32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 1-methylcarbazole?

A1: 1-methylcarbazole has the molecular formula C13H11N and a molecular weight of 181.23 g/mol. While specific spectroscopic data is not extensively detailed in the provided research, techniques like gas chromatography-mass spectrometry (GC-MS) [, , ] are commonly employed for its identification and quantification.

Q2: How does the structure of 1-methylcarbazole influence its formation in petroleum?

A2: Research suggests that 1-methylcarbazole may be a key precursor to other dimethylcarbazoles found in petroleum [, ]. This is based on the observation of a consistent ratio between 1,3-dimethylcarbazole and 1,6-dimethylcarbazole, suggesting they originate from a common precursor with a 1-methylcarbazole skeleton []. This formation is believed to occur through methylation at specific carbon positions (C3 and C6) within the kerogen matrix [].

Q3: How does the position of the methyl group impact the biodegradation of methylcarbazoles?

A3: Studies on biodegraded oils reveal that the position of the methyl group in methylcarbazoles influences their susceptibility to biodegradation []. Specifically, 1-methylcarbazole, with the methyl group in the N-H exposed position, degrades more readily than 4-methylcarbazole, which has a more shielded methyl group [].

Q4: Is 1-methylcarbazole found naturally? What are the implications of its presence?

A4: 1-methylcarbazole, along with other alkylcarbazoles and benzocarbazoles, has been identified in crude oil samples [, , ]. The distribution of these compounds, particularly the ratios of specific isomers, can offer insights into the oil's maturity and potential origin, aiding in petroleum exploration and production [, ].

Q5: Can 1-methylcarbazole be synthesized?

A5: Yes, 1-methylcarbazole can be synthesized. One method utilizes a Diels-Alder reaction between 1-methyl-indolo[3,4-b]pyran-3-one and 1-chlorovinyl methyl ketone to produce 3-acetyl-1-methylcarbazole, a key intermediate in the synthesis of olivacine []. Another approach involves the pyrolysis of 7-phenyloxindole, which yields 1-methylcarbazole as a product [].

Q6: Are there any known applications for 1-methylcarbazole in organic synthesis?

A6: Research highlights the use of 1-methylcarbazole derivatives as building blocks for synthesizing complex molecules with potential pharmaceutical applications [, , , ]. For instance, 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester serves as a key intermediate in the synthesis of pyridazine- or pyrrole-fused carbazoles, which are structurally related to known antitumor agents [].

Q7: What is the significance of the Vilsmeier-Haack reaction in the context of 1-methylcarbazole?

A7: The Vilsmeier-Haack reaction plays a crucial role in functionalizing 1-methylcarbazole derivatives for the synthesis of bioactive compounds [, ]. This reaction allows for the introduction of formyl groups at specific positions on the carbazole ring, facilitating the construction of more complex structures []. For example, it is used to synthesize key intermediates in the total synthesis of olivacine and ellipticine, both potent antitumor alkaloids [].

Q8: Have there been any computational studies on 1-methylcarbazole?

A8: One study used computational methods to investigate the thermal stability of 1-methylcarbazole []. The research suggests that steric hindrance between the hydrogen atom and the methyl group at the 1-position might influence the molecule's stability and reactivity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1597288.png)